molecular formula C10H16N2O4 B14655079 N-Acetyl-L-alanyl-L-proline CAS No. 41036-60-6

N-Acetyl-L-alanyl-L-proline

Cat. No.: B14655079
CAS No.: 41036-60-6
M. Wt: 228.24 g/mol
InChI Key: OCJNSAUYDHPMES-XPUUQOCRSA-N
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Description

N-Acetyl-L-alanyl-L-proline is a synthetic dipeptide composed of N-acetyl-L-alanine and L-proline. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its role in the study of enzyme-substrate interactions and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-alanyl-L-proline can be synthesized through the reaction of N-acetyl-L-alanine with L-proline. The synthesis typically involves the use of acetic anhydride as the acetylating agent and water as the reaction medium . The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, particularly at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted dipeptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-alanyl-L-proline is unique due to its specific structure, which allows it to interact with enzymes and receptors in a distinct manner. Its ability to inhibit ACE makes it particularly valuable in medical research and potential therapeutic applications .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

41036-60-6

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

(2S)-1-[(2S)-2-acetamidopropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H16N2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8H,3-5H2,1-2H3,(H,11,13)(H,15,16)/t6-,8-/m0/s1

InChI Key

OCJNSAUYDHPMES-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C

Origin of Product

United States

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